B-Norcholest-4-en-3-one
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Overview
Description
B-Norcholest-4-en-3-one is a sesquiterpenoid.
Scientific Research Applications
Synthesis and Characterization
- Scott et al. (1976) described a method for synthesizing and purifying radioactive 6β-iodomethyl-19-norcholest-5(10)-ene-3β-ol, demonstrating the potential of B-norcholest-4-en-3-one derivatives in radiochemistry (Scott, Couch, Mareci, & Williams, 1976).
Chemical Reactions and Rearrangements
- Ahmad et al. (1968) explored the reactions of this compound derivatives under specific conditions, providing insights into chemical rearrangements and the creation of novel steroid structures (Ahmad, Sharma, Siddiqui, & Shafiullah, 1968).
Microbial Hydroxylation
- Holland (1981) studied the microbial hydroxylation of this compound and related compounds, revealing enzymatic interactions and oxidation mechanisms in steroid chemistry (Holland, 1981).
Derivative Synthesis
- Rodewald and Achmatowicz (1971) detailed the synthesis of nitrogenous analogs of steroids from this compound, contributing to the development of new steroid derivatives (Rodewald & Achmatowicz, 1971).
Structural and Molecular Studies
- Andrade et al. (2011) conducted a study on 5α,6α-epoxy-7-norcholestan-3β-yl acetate, highlighting the structural peculiarities due to the B-nor characteristic in steroids (Andrade, Paixão, de Almeida, Carvalho, & Cruz Silva, 2011).
Molecular DNA Interaction
- Gan et al. (2019) researched the interaction between B-norcholesteryl benzimidazole compounds and DNA, providing insights into their potential as therapeutic agents in cancer treatment (Gan, Huang, Zhan, Liu, Huang, & Cui, 2019).
properties
CAS RN |
2552-26-3 |
---|---|
Molecular Formula |
C26H42O |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(3R,3aR,5aS,5bR,10aS,10bS)-3a,5b-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,6,7,10,10a,10b-decahydro-1H-cyclopenta[a]fluoren-8-one |
InChI |
InChI=1S/C26H42O/c1-17(2)7-6-8-18(3)22-9-10-23-21-16-19-15-20(27)11-13-25(19,4)24(21)12-14-26(22,23)5/h15,17-18,21-24H,6-14,16H2,1-5H3/t18-,21+,22-,23+,24+,25+,26-/m1/s1 |
InChI Key |
GLUQJSAOAFURSM-GHSKVMHMSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4=CC(=O)CCC34C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4=CC(=O)CCC34C)C |
Other CAS RN |
2552-26-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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